molecular formula C6H14N2 B13499905 N1-Cyclopropylpropane-1,3-diamine

N1-Cyclopropylpropane-1,3-diamine

Cat. No.: B13499905
M. Wt: 114.19 g/mol
InChI Key: MYPKLHRVWALHHI-UHFFFAOYSA-N
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Description

N1-Cyclopropylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine group attacks the carbon atoms of the dibromopropane, leading to the formation of the desired diamine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as copper or nickel may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized diamines.

Scientific Research Applications

N1-Cyclopropylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-Cyclopropylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound towards these targets. The diamine backbone allows for multiple points of interaction, facilitating the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-diamine: A simpler diamine without the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the diamine structure.

    N-(n-Propyl)-1,3-propanediamine: Another diamine with a different alkyl substitution.

Uniqueness

N1-Cyclopropylpropane-1,3-diamine is unique due to the presence of both the cyclopropyl group and the diamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N'-cyclopropylpropane-1,3-diamine

InChI

InChI=1S/C6H14N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-5,7H2

InChI Key

MYPKLHRVWALHHI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCN

Origin of Product

United States

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